![molecular formula C22H24FNO3 B2356415 (1-((2R,3R)-3,8-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(4-fluorophenyl)methanone CAS No. 1800493-08-6](/img/structure/B2356415.png)
(1-((2R,3R)-3,8-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(4-fluorophenyl)methanone
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Description
(1-((2R,3R)-3,8-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C22H24FNO3 and its molecular weight is 369.436. The purity is usually 95%.
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Scientific Research Applications
Automated Production for Clinical PET Study
A study by Yue et al. (2016) focused on the automated production of a radiopharmaceutical known as [(18)F]VAT, which is used for PET studies of the vesicular acetylcholine transporter (VAChT). The process meets all quality control criteria for human use, suggesting its potential in clinical PET studies for neurological disorders like Alzheimer’s and Parkinson’s disease (Yue et al., 2016).
Exploration of Sulfur-Containing Analogues for Brain Imaging
Luo et al. (2018) synthesized sulfur-containing compounds targeting VAChT and evaluated their in vitro binding affinities. They concluded that these compounds have the potential to penetrate the blood-brain barrier and may serve as radiotracers for brain imaging in neurological research (Luo et al., 2018).
Neuroprotective Activities of Aryloxyethylamine Derivatives
Zhong et al. (2020) designed aryloxyethylamine derivatives and evaluated their neuroprotective effects in vitro and in vivo. These compounds showed potential in protecting cells from glutamate-induced cell death and in reducing mortality in mice with acute cerebral ischemia, suggesting their use as neuroprotective agents for anti-ischemic stroke therapy (Zhong et al., 2020).
Radiation Dosimetry in Nonhuman Primates
Karimi et al. (2015) conducted a study to determine the radiation dosimetry of [(18)F]VAT, a novel radiotracer for VAChT, in nonhuman primates. This study is vital for assessing the safety and potential of [(18)F]VAT for human imaging studies, especially in the context of neurological disorders (Karimi et al., 2015).
Synthesis and Anticancer Evaluation
Gouhar and Raafat (2015) synthesized a compound similar to the one and evaluated its potential as an anticancer agent. They explored its reactions with various nucleophiles, leading to the creation of novel compounds with promising anticancer properties (Gouhar & Raafat, 2015).
In Vivo Evaluation for 5-HT2A Receptor Visualization
Blanckaert et al. (2005) synthesized and evaluated a compound similar to the one for its potential as a SPECT tracer for the serotonin 5-HT2A receptor. This research contributes to the development of diagnostic tools for neurological disorders (Blanckaert et al., 2005).
properties
IUPAC Name |
[1-[(2R,3R)-3,8-dihydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]piperidin-4-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FNO3/c23-17-6-4-14(5-7-17)22(27)15-8-10-24(11-9-15)19-13-18-16(12-21(19)26)2-1-3-20(18)25/h1-7,15,19,21,25-26H,8-13H2/t19-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFKUDWLHAHZSP-TZIWHRDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)C3CC4=C(CC3O)C=CC=C4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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